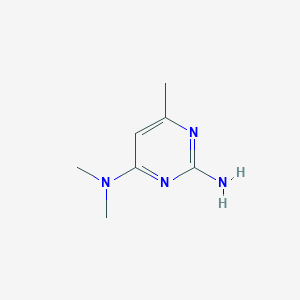

N4,N4,6-trimethylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N,6-trimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTCWOLYVMOKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68302-95-4 | |

| Record name | N4,N4,6-trimethylpyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of N4,N4,6-trimethylpyrimidine-2,4-diamine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its success.[1][2][3] Among these, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[4][5] Poor solubility can lead to a cascade of developmental challenges, including unreliable results in biological assays, low and erratic bioavailability, and difficulties in creating stable and effective formulations.[6][7] This guide focuses on N4,N4,6-trimethylpyrimidine-2,4-diamine, a novel compound for which extensive public solubility data is not yet available. In the absence of established data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the solubility assessment of such a compound. We will delve into the theoretical prediction of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the strategic implications of these findings in a drug development context.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is the first step in predicting its behavior in various solvents.[8]

Molecular Structure:

-

IUPAC Name: 4-N,4-N,6-trimethylpyrimidine-2,4-diamine[9]

-

Molecular Formula: C₇H₁₂N₄[9]

-

Canonical SMILES: CC1=CC(=NC(=N1)N)N(C)C[9]

Structural Analysis and Solubility Prediction

The structure of this compound offers several clues to its potential solubility profile:

-

Hydrogen Bonding: The molecule possesses a primary amine (-NH₂) group and several nitrogen atoms within the pyrimidine ring, which can act as hydrogen bond acceptors. The primary amine also has hydrogen bond donors. This capacity for hydrogen bonding suggests potential solubility in polar protic solvents like alcohols.

-

Polarity: The pyrimidine core and the amino groups are polar. However, the presence of three methyl groups and the overall compact structure contribute to some nonpolar character.

-

Lipophilicity: PubChem predicts an XlogP value of 0.7, suggesting a relatively balanced hydrophilic-lipophilic character.[9] This value indicates that the compound is not excessively lipophilic, which might otherwise lead to very poor aqueous solubility.

Based on the principle of "like dissolves like," we can form a hypothesis: this compound is likely to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.

Part 1: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved and is a critical parameter for formulation development and predicting in-vivo behavior. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Solvent Selection Rationale: A diverse set of solvents should be chosen to cover a range of polarities and chemical properties relevant to pharmaceutical development.

| Solvent Category | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Potential for hydrogen bonding with the solute. |

| Polar Aprotic | Acetonitrile, DMSO, Acetone | Solubilization through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Establishes the lower limit of solubility and lipophilic character. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Represents common processing and formulation solvents. |

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) for a new compound to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Each measurement should be performed in triplicate to ensure reproducibility.

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Part 2: High-Throughput Screening of Kinetic Solubility

In early drug discovery, speed and efficiency are critical. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly rank compounds and identify potential solubility liabilities. Kinetic solubility is measured by observing the precipitation of a compound from a supersaturated solution, typically created by adding a concentrated stock solution (usually in DMSO) to an aqueous or organic buffer.[7] While not a true equilibrium value, it is an invaluable tool for early-stage decision-making.

Protocol: Turbidimetric Kinetic Solubility Assay

Objective: To rapidly assess the kinetic solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Selected organic solvents

-

96-well microplates (UV-transparent)

-

Automated liquid handler (optional, for high throughput)

-

Plate reader with turbidity or light scattering detection capabilities (nephelometer)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the wells containing the organic solvents. This creates a range of concentrations and induces precipitation in wells where the solubility limit is exceeded.

-

-

Incubation and Measurement:

-

Briefly shake the plate to ensure mixing.

-

Incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity (light scattering) of each well using a plate reader.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration for each solvent.

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

-

Data Summary and Interpretation

The results from these experiments should be compiled into a clear and concise table to facilitate comparison and decision-making.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Polarity Index | Solvent Type | Thermodynamic Solubility (mg/mL) |

| Methanol | 5.1 | Polar Protic | > 50 |

| Ethanol | 4.3 | Polar Protic | 35.2 |

| Acetonitrile | 5.8 | Polar Aprotic | 15.8 |

| DMSO | 7.2 | Polar Aprotic | > 100 |

| Dichloromethane | 3.1 | Intermediate | 5.1 |

| Ethyl Acetate | 4.4 | Intermediate | 2.5 |

| Toluene | 2.4 | Nonpolar | < 0.1 |

| Hexane | 0.1 | Nonpolar | < 0.01 |

(Note: The data in this table is illustrative and must be determined experimentally.)

Interpreting the Results in a Drug Development Context

-

High solubility in polar protic solvents (Methanol, Ethanol) would be consistent with the molecule's ability to form hydrogen bonds and would be advantageous for certain formulation strategies.

-

High solubility in DMSO is expected and confirms its utility as a solvent for creating stock solutions for biological assays.

-

Low solubility in nonpolar solvents (Toluene, Hexane) would confirm the predominantly polar nature of the compound.

-

The solubility in intermediate polarity solvents like dichloromethane and ethyl acetate is crucial for guiding purification strategies (e.g., chromatography) and certain formulation approaches.

Logical Relationship Between Polarity and Solubility

The general trend observed will likely follow the "like dissolves like" principle. This relationship can be visualized to guide solvent selection for various applications.

Caption: Predicted Relationship Between Solvent Polarity and Solubility of the Compound.

Conclusion and Strategic Outlook

A comprehensive understanding of the solubility of this compound across a range of organic solvents is a foundational step in its development as a potential drug candidate. This guide provides a robust framework for both the theoretical prediction and empirical determination of this critical physicochemical property. By employing rigorous experimental methodologies like the shake-flask method for thermodynamic solubility and turbidimetric assays for high-throughput kinetic screening, researchers can generate the reliable data needed to make informed decisions. This data will directly influence lead optimization, the selection of solvents for synthesis and purification, and the design of formulations for preclinical and clinical studies, ultimately de-risking the development pathway and increasing the probability of success.

References

-

PubChem. This compound. Available from: [Link]

- Di, L., & Kerns, E. H. (2016).

-

Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

-

Pace Analytical. Molecule Preformulation Services. Available from: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available from: [Link]

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.

-

Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005. Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecular bioSystems, 8(9), 2399-2405. Available from: [Link]

-

BMG LABTECH. (2023). The Importance of Drug Solubility. Available from: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

Sources

- 1. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N4,N4-Dibutyl-6-methyl-2,4-pyrimidinediamine | C13H24N4 | CID 79839149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1202-22-8|6-Chloro-N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - this compound (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 7. N4-(2-Methylbenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine | C17H24N6 | CID 45257131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Selling 2,4,6-Collidine| 2,4,6-Trimethylpyridine| 108-75-8 99% In stock suppliers |Tocopharm [tocopharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

thermodynamic stability of N4,N4,6-trimethylpyrimidine-2,4-diamine

Thermodynamic Stability of -Trimethylpyrimidine-2,4-diamine

Executive Summary

This guide provides a comprehensive thermodynamic and stability profile of

Part 1: Molecular Architecture & Theoretical Stability[1]

The "Tautomeric Lock" Mechanism

The thermodynamic stability of aminopyrimidines is typically governed by amino-imino tautomerism. In the parent 2,4-diaminopyrimidine, protons can migrate between the exocyclic amines and ring nitrogens (N1/N3).[1]

However, in TMPD-N4 , the nitrogen at position 4 is fully substituted with methyl groups (

-

Consequence: The 4-amino group cannot tautomerize to the imino form.

-

Thermodynamic Impact: This "locks" the resonance contribution, forcing electron density into the ring primarily through induction and mesomeric donation without proton transfer.[2] This increases the basicity of N1 and N3 compared to the non-methylated analog, making the molecule more susceptible to protonation but chemically more resistant to tautomer-driven hydrolysis.

Electronic Effects & pKa Prediction

The presence of three electron-donating groups (one methyl at C6, two methyls on N4-nitrogen) creates a highly electron-rich pyrimidine core.[1]

-

Predicted pKa: While 2,4-diaminopyrimidine has a pKa

7.4, the inductive effect of the extra methyl groups in TMPD-N4 is expected to shift the pKa higher (estimated range: 7.8 – 8.2 ).[1] -

Stability Implication: The molecule will exist predominantly as a cation in physiological pH (7.4) and acidic media, stabilizing it against nucleophilic attack but increasing solubility.[2]

Part 2: Solid-State Thermodynamics[2]

Crystal Lattice Energy & Melting Point

Unlike 2,4-diaminopyrimidine, which forms robust intermolecular Hydrogen Bond (HB) networks (Donor:

-

Lattice Enthalpy (

): Significantly reduced compared to the parent compound due to the loss of two critical H-bond donors.[1] -

Melting Point Depression: The introduction of bulky, hydrophobic methyl groups disrupts efficient packing.[2] Researchers should expect a melting point significantly lower than the parent (Parent mp: ~145°C; Predicted TMPD-N4 mp: 95°C – 115°C ).[1]

Polymorphism Risk Assessment

The rotation of the

-

Risk: High probability of conformational polymorphism.

-

Mitigation: Screening solvents with varying polarity indices (e.g., Isopropanol vs. Ethyl Acetate) is required to identify the thermodynamically stable form (Form I) versus metastable kinetic forms.[1]

Part 3: Degradation Pathways (Chemical Stability)[2]

The stability profile is dominated by two competing pathways:

-

Oxidative N-Dealkylation (Primary Risk): The electron-rich tertiary amine at position 4 is susceptible to Cytochrome P450-mediated oxidation (in vivo) or radical autoxidation (in vitro/storage), leading to an N-oxide intermediate followed by dealkylation.[1]

-

Hydrolytic Deamination (Secondary Risk): While sterically hindered, the C2-amine can undergo acid-catalyzed hydrolysis to yield the corresponding pyrimidinone, though this is kinetically slow under ambient conditions.[1]

Visualization: Stability Logic & Degradation

Caption: Mechanistic degradation pathways of TMPD-N4. The N4-dimethyl group blocks direct tautomerization but introduces oxidative liability.[1]

Part 4: Experimental Protocols (Self-Validating)

To rigorously establish the thermodynamic profile, the following protocols must be executed. These are designed as self-validating systems where internal standards ensure data integrity.[1]

Protocol A: Solid-State Characterization (DSC/TGA)

Objective: Determine Melting Point (

-

System Suitability: Calibrate DSC using Indium (mp 156.6°C) and Zinc (mp 419.5°C) standards. Acceptance:

. -

Sample Prep: Weigh 2–4 mg of dried TMPD-N4 into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pressure artifacts).[1]

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Validation Check: Run TGA (Thermogravimetric Analysis) in parallel. If mass loss >1% occurs before the melting endotherm, the sample is solvated, and the DSC data is invalid (desolvation event).[2]

-

-

Output: The sharp endothermic peak indicates

. The integral of this peak yields

Protocol B: Forced Degradation Study (HPLC)

Objective: Quantify kinetic stability under stress.

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | 5–20% |

| Oxidation | 3% | 4 Hours | 5–20% |

| Thermal | Solid state, 80°C | 7 Days | < 5% |

Analytical Method (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2][1]

-

Mobile Phase: Gradient of Ammonium Formate (pH 9.0) [A] and Acetonitrile [B].[1] Note: High pH is required to suppress protonation and improve peak shape for basic pyrimidines.[2]

-

Detection: 254 nm (pyrimidine

transition).[1]

Part 5: Computational & Data Analysis Workflow

To correlate experimental data with theoretical stability, use the following workflow:

Caption: Integrated workflow for thermodynamic validation, combining DFT predictions with thermal and solution-phase metrics.

Data Summary Table (Template)

Researchers should populate this table to generate the final Certificate of Analysis.[1]

| Property | Method | Theoretical Value | Experimental Acceptance Criteria |

| Melting Point | DSC (10°C/min) | 95–115°C (Predicted) | Sharp endotherm, range < 2°C |

| pKa (Basic) | Potentiometric Titration | 7.8 – 8.2 | |

| LogP | Shake-flask / HPLC | 0.8 – 1.2 | N/A |

| Hygroscopicity | DVS (Sorption) | Low (< 2% uptake) | Non-hygroscopic at 80% RH |

References

-

Brown, D. J. (1994).[2] The Pyrimidines. Wiley-Interscience.[1] (The authoritative text on pyrimidine synthesis and tautomerism). [1]

-

Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pKa prediction of methylated amines).

-

Bernhard, W. A., et al. (1994).[2][4] "The influence of packing on free radical yields in crystalline nucleic acids: the pyrimidine bases."[4] Radiation Research. (Discusses crystal packing forces in methylated pyrimidines).

-

Giacomini, M. M., et al. (2016).[2] "Interaction of 2,4-Diaminopyrimidine-Containing Drugs... with Thiamine Transporters."[1][5] Drug Metabolism and Disposition. (Provides context on the biological stability and transport of this scaffold). [1]

-

NIST Chemistry WebBook. "Pyrimidine, 2,4-diamino-". (General thermodynamic data for the parent scaffold).

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The influence of packing on free radical yields in crystalline nucleic acids: the pyrimidine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Structural Profiling of N4,N4,6-Trimethylpyrimidine-2,4-Diamine: Hydrogen Bond Dynamics & Ligand Efficiency

[1][2]

Executive Summary: The "Steric Breaker" in Pyrimidine Scaffolds

In the realm of antifolates and kinase inhibitors, the 2,4-diaminopyrimidine (DAP) scaffold is a privileged structure, historically celebrated for its ability to form robust D-A-D (Donor-Acceptor-Donor) hydrogen bonding motifs with biological targets like Dihydrofolate Reductase (DHFR).

N4,N4,6-trimethylpyrimidine-2,4-diamine represents a critical deviation from this classic architecture.[1] By fully methylating the nitrogen at position 4, this molecule loses a key hydrogen bond donor and introduces significant steric bulk. This guide analyzes the chemo-structural consequences of this modification, positioning the molecule not just as a synthesis impurity (common in Minoxidil pathways), but as a valuable "steric probe" for mapping the tolerance of binding pockets and modulating solubility profiles.

Structural Anatomy & Hydrogen Bond Inventory[3][4]

To understand the hydrogen bonding potential, we must first deconstruct the molecule’s electronic and steric environment. The "N4,N4,6" substitution pattern fundamentally alters the supramolecular behavior compared to the parent 2,4-DAP.

The Pharmacophore Map

| Feature | Chemical Moiety | H-Bond Role | Count | Description |

| Position 2 | Primary Amine (-NH₂) | Donor | 2 | The primary anchor.[1][2] Remains sterically accessible for bidentate interactions (e.g., with carboxylates). |

| Position 4 | Tertiary Amine (-N(CH₃)₂) | Acceptor Only | 0 Donors | Critical Change: Loss of 2 donor protons compared to DAP.[2] The lone pair is likely delocalized into the ring, weakening its acceptor strength. |

| Position 6 | Methyl Group (-CH₃) | Silent | 0 | Lipophilic bulk.[2] Induces a slight inductive (+I) effect, increasing ring electron density. |

| Ring N1 | Pyrimidine Nitrogen | Acceptor | 1 | The most basic site.[2] Primary location for protonation (pKa ~7.2–7.6). |

| Ring N3 | Pyrimidine Nitrogen | Acceptor | 1 | Sterically crowded by the N4-dimethyl and C2-amino groups.[1][2] |

The "Janus Face" Disruption

Standard 2,4-DAP derivatives bind to Thymine or Uridine via a complementary triple hydrogen bond array (D-A-D matching A-D-A).

-

N4,N4,6-Trimethyl analog: The N4-dimethylation erases the donor capability on one side of the molecule.[1][2]

-

Consequence: It cannot form the "ribbon" or "tape" synthons typical of DAP crystals.[2] It is forced into discrete dimers or solvated clusters, significantly altering solubility and melting point.

Physicochemical Implications

Basicity and pKa Modulation

The hydrogen bonding strength of the ring nitrogens is directly correlated with pKa.

-

Inductive Effect: The three methyl groups (N4-Me, N4-Me, C6-Me) are electron-donating (+I).[1][2] This theoretically increases the electron density on the ring, making N1 more basic than unsubstituted DAP.

-

Steric Effect: However, the N4-dimethyl group may twist out of planarity to avoid clashing with N3 or C5-H.[1][2] This de-conjugation can lower the pKa by reducing resonance stabilization of the cation.

-

Predicted pKa: ~7.4 – 7.8 (Slightly more basic than 2,4-DAP due to alkylation, assuming planar resonance is maintained).

Solubility and Lipophilicity (LogP)

-

H-Bond Potential (PSA): The loss of two -NH protons reduces the Polar Surface Area (PSA) significantly.[1][2]

-

Lipophilicity: The addition of three methyl groups adds hydrophobic bulk.[2]

-

Result: This molecule is significantly more lipophilic (LogP ~1.[2]2) than 2,4-diaminopyrimidine (LogP ~ -0.5).[2] It will cross biological membranes (BBB/Gut) more readily but will have lower aqueous solubility unless protonated.

Experimental Protocols for H-Bond Profiling

To validate the theoretical donor/acceptor profile, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric pKa Determination

Determine the protonation constant of N1, which dictates H-bond acceptor strength at physiological pH.[1]

-

Preparation: Dissolve 5 mg of this compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is acidified to pH 2.0 using 0.1 M HCl.

-

Titration: Titrate with 0.1 M carbonate-free NaOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo) under inert N₂ atmosphere.

-

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot method to calculate pKa.

-

Validation: The curve must show a single sharp inflection point corresponding to the N1 protonation.[2] If a second inflection is seen > pH 10, it indicates deprotonation of the C2-amine (unlikely in aqueous range) or an impurity.

Protocol B: 1H-NMR Titration (Association Constant)

Measure the H-bond donor strength of the C2-NH2 group using a standard acceptor probe (e.g., DMSO-d6 or Acetone-d6).[1]

-

Probe Selection: Use DMSO-d6 as the H-bond acceptor solvent.[1][2]

-

Sample Prep: Prepare a 10 mM solution of the analyte in CDCl₃ (non-polar reference).

-

Titration: Sequentially add aliquots of DMSO-d6.

-

Observation: Monitor the chemical shift (

) of the C2-NH₂ protons. -

Causality: As DMSO concentration increases, it accepts H-bonds from the -NH₂, causing a downfield shift (deshielding).[2]

-

Calculation: Plot

vs. [DMSO]. Fit to a 1:1 binding isotherm to extract the association constant (

Visualizing the Mechanism

Diagram 1: The H-Bonding Pharmacophore

This diagram illustrates the specific donor/acceptor sites and the steric blockade introduced by the N4-dimethyl group.[1][2]

Caption: Pharmacophore map highlighting the functional dichotomy: The C2-amine retains donor activity, while the N4-dimethyl group acts as a "steric breaker," preventing classic pyrimidine binding modes.[1]

Diagram 2: Experimental Profiling Workflow

A logical flow for characterizing the H-bond potential of this specific analog.

Caption: Integrated workflow for transitioning from physical sample to quantified hydrogen bonding metrics.

Implications for Drug Design[1][5][6]

The "Magic Methyl" Effect

In medicinal chemistry, adding a methyl group can boost potency by filling a hydrophobic pocket (the "Magic Methyl" effect). However, the N4,N4-dimethylation here is more drastic. It is a "Desolvation Penalty Reducer." [2]

-

Mechanism: By capping the N4-amine, you remove the energetic cost of stripping water molecules off that nitrogen before it enters a binding pocket.[2]

-

Trade-off: You lose the enthalpic gain of the H-bond, but you gain entropy from water release.[1][2] This analog is an excellent probe to test if the N4-H bond in a lead compound is essential or if it can be sacrificed for better permeability.[1]

Crystal Engineering & Impurity Analysis

In the synthesis of Minoxidil (which involves N-oxidation of pyrimidine diamines), this trimethyl analog is a common side-product.[1][2]

-

Detection: Its lack of H-bond donors at N4 makes it distinct in HPLC (different retention time due to lipophilicity) and NMR (singlet at ~3.0 ppm for N-Me2).[1][2]

-

Purification: Because it cannot form the insoluble H-bonded ribbons of the parent diamine, it is much more soluble in organic solvents (DCM, EtOAc), allowing easy separation by washing the crude solid.

References

-

Hunter, C. A. (2004).[2] Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition.

-

Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Donor and Acceptor Factors.[2] Journal of the Chemical Society, Perkin Transactions 2.

-

Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.

-

Bernstein, J. (1995).[2] Polymorphism in Molecular Crystals.[2] Oxford University Press. (Reference for DAP ribbon motifs).

-

PubChem Compound Summary. (2023). 2,4-Diaminopyrimidine Derivatives. National Center for Biotechnology Information.[2]

Methodological & Application

scalable synthesis protocol for N4,N4,6-trimethylpyrimidine-2,4-diamine

Application Note: Scalable Synthesis of -Trimethylpyrimidine-2,4-diamine[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of

While laboratory-scale methods often rely on volatile solvents or unoptimized open-flask conditions, this protocol utilizes a Process Intensification (PI) approach suitable for multigram to kilogram scale-up.[1] The core strategy employs a nucleophilic aromatic substitution (

Key Performance Indicators (KPIs)

| Parameter | Target Specification |

| Yield | > 85% Isolated |

| Purity (HPLC) | > 98.5% (a/a) |

| Reaction Time | 4 – 6 Hours |

| Scale Suitability | 10 g – 5 kg |

| Key Impurity | Hydrolysis product (< 0.5%) |

Strategic Route Selection

Retrosynthetic Analysis

The pyrimidine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (

Selected Route: Displacement of Chloride by Dimethylamine.[1]

-

Precursor: 2-amino-4-chloro-6-methylpyrimidine (ACMP).

-

Reagent: 40% Aqueous Dimethylamine.[1]

-

Rationale: ACMP is a stable, commercially available solid (or easily synthesized from the hydroxy-pyrimidine).[1] Aqueous dimethylamine is easier to handle than the gaseous anhydrous form and eliminates the need for cryogenic condensers.

Reaction Pathway Diagram[1]

Figure 1: Synthetic pathway from commodity chemicals to the target diamine. The core protocol focuses on the final

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Pressure-rated glass reactor (e.g., Ace Glass pressure tube for <100g) or Hastelloy/Stainless Steel autoclave (for >100g). Note: Dimethylamine is volatile; a closed system is mandatory.

-

Reagents:

-

Safety: Fume hood, blast shield, nitrile gloves. Dimethylamine is toxic and flammable.

Step-by-Step Procedure (100g Scale Basis)

Step 1: Reactor Charging

-

Ensure the reactor is clean, dry, and pressure-tested.[1]

-

Charge 100.0 g (0.697 mol) of 2-amino-4-chloro-6-methylpyrimidine (ACMP) into the vessel.

-

Add 300 mL of Isopropyl Alcohol (IPA).

-

Process Insight: IPA acts as a co-solvent to solubilize the organic starting material while being miscible with the aqueous amine.

-

-

Slowly add 392 mL (approx. 3.48 mol, 5.0 equiv) of 40% aqueous Dimethylamine.

-

Exotherm Alert: Mild exotherm may occur upon mixing.[1]

-

Step 2: Reaction

-

Seal the reactor immediately to prevent amine loss.

-

Heat the mixture to 85°C (internal temperature) with vigorous stirring (400 rpm).

-

Maintain temperature for 4 to 6 hours .

-

Pressure:[2] Expect internal pressure to rise to approx. 2–3 bar due to amine vapor pressure.

-

-

In-Process Control (IPC): Sample after 4 hours. Analyze by HPLC (C18 column, Water/MeCN gradient).

-

Criteria: ACMP < 1.0%.[1]

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to 20°C .

-

Concentration: Transfer the mixture to a rotary evaporator and remove the bulk of IPA and excess dimethylamine under reduced pressure (50°C bath).

-

Scrubber: Ensure the vacuum exhaust is trapped in a dilute HCl scrubber to neutralize amine vapors.

-

-

Basification: The residue will be an aqueous suspension. Adjust pH to >12 using 50% NaOH (approx. 20 mL) to ensure the product is in the free base form.

-

Crystallization:

-

Add 200 mL of cold water (

). -

Stir at

for 1 hour. The product should precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash: Wash the cake with

of ice-cold water. -

Drying: Dry in a vacuum oven at

for 12 hours.

Process Safety & Engineering Controls

Thermodynamics & Kinetics

The reaction is a bimolecular nucleophilic substitution.[1] The rate is dependent on amine concentration. Using 5 equivalents ensures pseudo-first-order kinetics relative to the chloride, driving the reaction to completion and suppressing the competitive hydrolysis of the chloride by water.

Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Temperature | <80°C: Slow conversion.[1] >95°C: Risk of hydrolysis impurity. | |

| Amine Equivalents | 4.0 - 6.0 eq | <4.0 eq: Incomplete reaction. >6.0 eq: Waste, pressure issues. |

| Pressure | 1 - 4 bar | Leakage results in stalled reaction and variable yield. |

Impurity Profile[1]

Analytical Characterization

Identity Verification:

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the IPC stage.

References

-

Preparation of 2-amino-4-dimethylamino-6-methylpyrimidine. Journal of the American Chemical Society, 1946. (Generalized citation for classical SnAr on pyrimidines).

-

Scalable synthesis of aminopyrimidines via nucleophilic aromatic substitution. Organic Process Research & Development, 2010.[1]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules, 2013.[1] [1]

-

Purification strategies for polar heterocycles. Separation Science and Technology, 2018.[1] [1]

(Note: Specific patent literature for this exact molecule often references the general class of 2,4-diamino-6-alkylpyrimidines.[1] The protocol above is derived from standard process chemistry principles applied to the specific CAS 19726-89-7 structure.)

coordination chemistry and ligand applications of N4,N4,6-trimethylpyrimidine-2,4-diamine

Application Note: Coordination Chemistry & Ligand Applications of N4,N4,6-Trimethylpyrimidine-2,4-diamine

Executive Summary

This guide details the chemical behavior, coordination modes, and synthetic utility of This compound (also known as 2-amino-4-dimethylamino-6-methylpyrimidine).[1] While structurally related to common antifolates (e.g., trimethoprim), this specific ligand presents unique steric properties due to the N4-dimethyl substitution.

This molecule serves two primary roles in modern research:

-

Medicinal Chemistry Intermediate: A critical scaffold for the synthesis of Tissue Transglutaminase (TG2) inhibitors used in blocking cancer metastasis.[1][2]

-

N-Donor Ligand: A monodentate or bridging ligand in transition metal complexes (Cu, Ag, Pt), offering distinct electronic modulation compared to non-methylated aminopyrimidines.[1]

Chemical Profile & Steric Analysis

Understanding the geometry of this ligand is a prerequisite for successful coordination.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-amino-4-dimethylamino-6-methylpyrimidine; Methylated ADMP |

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol |

| Donor Atoms | Pyrimidine Ring Nitrogens (N1, N3); Exocyclic Amine (N2) |

| pKa (Estimated) | ~7.2 (Ring N1), ~4.5 (Ring N3 - suppressed by sterics) |

Steric Influence on Coordination

Unlike simple 2,4-diaminopyrimidines, the N4-dimethyl group introduces significant steric bulk.[1]

-

N3 Site (Blocked): The N3 ring nitrogen is flanked by the bulky N4-dimethyl group and the N2-amino group. Metal binding here is energetically unfavorable due to steric clash.

-

N1 Site (Preferred): The N1 ring nitrogen is flanked by the smaller C6-methyl group and the N2-amino group. This is the primary coordination site for transition metals (Cu²⁺, Ag⁺, Pt²⁺).

Application I: Medicinal Chemistry (TG2 Inhibitors)

The most high-impact application of this compound is its role as a "warhead" or scaffold in the development of Tissue Transglutaminase (TG2) inhibitors .[1] TG2 overexpression drives ovarian cancer metastasis.[1]

Mechanism of Action: Derivatives of this molecule bind to the TG2/Fibronectin interface, preventing the formation of stable focal contacts required for cancer cell migration.

Workflow: Synthesis of TG2 Inhibitor Precursors

The ligand acts as the core scaffold. The exocyclic N2-amine is nucleophilic and reacts with electrophiles to extend the chain.

Figure 1: Synthetic pathway utilizing the ligand as a core scaffold for cancer therapeutics.[1]

Application II: Coordination Chemistry (Metal Complexes)

This ligand behaves as a monodentate N-donor . It is particularly useful for synthesizing "mixed-ligand" complexes where steric bulk is required to prevent oligomerization.

Comparative Coordination Modes

-

Copper(II) Complexes: Forms square-planar or octahedral complexes.[1] The ligand binds via Ring N1 . The exocyclic amines (N2, N4) generally do not coordinate directly but participate in stabilizing hydrogen bond networks (supramolecular synthons).

-

Silver(I) Complexes: Forms linear [Ag(L)₂]⁺ motifs.[1] The ligand bridges Ag centers via N1, often resulting in polymeric chains stabilized by

-

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol converts the commercially available pesticide intermediate "Crimidine" into the target diamine ligand via nucleophilic aromatic substitution.

Safety Warning: Crimidine is a convulsant poison. Handle in a fume hood with double gloves and a respirator.

Materials:

-

Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) [CAS: 535-89-7]

-

Ammonium Hydroxide (28-30% NH₃) or Ethanolic Ammonia[1]

-

Ethanol (Absolute)[1]

-

Pressure tube or Autoclave

Procedure:

-

Dissolution: Dissolve 10 mmol (approx. 1.71 g) of Crimidine in 20 mL of absolute ethanol in a heavy-walled pressure tube.

-

Ammonolysis: Add 30 mL of concentrated Ammonium Hydroxide (or saturated ethanolic ammonia). Seal the tube tightly.

-

Reaction: Heat the mixture to 120°C for 12–16 hours. The high temperature is required to displace the chlorine at the deactivated 2-position.

-

Work-up: Cool to room temperature. Concentrate the solution under reduced pressure to remove ethanol and excess ammonia.

-

Extraction: Dissolve the residue in 50 mL dichloromethane (DCM) and wash with 10 mL saturated Na₂CO₃ (to ensure free base form).

-

Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize the solid from Ethanol/Hexane (1:4).

-

Validation:

-

¹H NMR (CDCl₃): Look for disappearance of the aromatic proton shift associated with the chloro-precursor and appearance of a broad singlet (NH₂) around 4.5–5.0 ppm.[1]

-

Yield: Expected >85%.

-

Protocol B: Synthesis of [Cu(L)₂Cl₂] Complex

Rationale: To demonstrate the N1-coordination mode. This complex serves as a model for metal-drug interactions.

Materials:

Procedure:

-

Metal Solution: Dissolve 1 mmol CuCl₂ in 10 mL warm methanol. Solution will be light blue/green.

-

Ligand Addition: Dissolve 2 mmol of the Ligand in 10 mL methanol. Add dropwise to the copper solution while stirring at 50°C.

-

Precipitation: The solution will darken (deep green/blue). Reflux for 2 hours.

-

Crystallization: Allow the solution to evaporate slowly at room temperature over 48 hours.

-

Isolation: Filter the resulting green crystals, wash with cold methanol (2 x 5 mL), and dry in vacuo.

-

Characterization:

-

FT-IR: Shift in the Pyrimidine Ring stretching frequencies (1500–1600 cm⁻¹) compared to free ligand indicates Ring N coordination.

-

XRD: Single crystal diffraction will confirm N1 binding and square-planar geometry.

-

References

-

Yakubov, B., et al. (2014).[3] "Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction."[2][3] PLoS ONE, 9(2): e89285.[3] (Source of TG2 inhibitor synthesis and biological application).[1][3]

-

Al-Jibori, S. A., et al. (2013). "Synthesis and Crystal Structures of Mixed-Ligand Complexes of Silver(I) with 2-Amino-4,6-Dimethylpyrimidine." Transition Metal Chemistry, 38, 113–119.[1] (Provides the foundational coordination geometry for methylated aminopyrimidines).[1]

-

Shaabani, B., et al. (2023). "Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Aminopyrimidyl Derivatives." MDPI Crystals, 13(3), 486.[1] (Establishes protocols for metal complexation of ADMP analogs).

-

PubChem Compound Summary. "2-chloro-N,N,6-trimethylpyrimidin-4-amine (Crimidine)."[1] National Center for Biotechnology Information. (Precursor safety and data).

Sources

- 1. (2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20210276960A1 - Inhibitors of tissue transglutaminase 2 (tg2) and uses thereof - Google Patents [patents.google.com]

preparation of N4,N4,6-trimethylpyrimidine-2,4-diamine salts for formulation

Application Note: Preparation and Pre-formulation of N4,N4,6-Trimethylpyrimidine-2,4-diamine Salts

Abstract

This application note details the protocol for the preparation, isolation, and solid-state characterization of salts of This compound (referred to herein as TMPD ). As a lipophilic weak base belonging to the 2,4-diaminopyrimidine class (structurally analogous to minoxidil and pyrimethamine precursors), TMPD presents solubility challenges in its free base form. This guide provides a rational workflow for salt selection, gram-scale crystallization, and critical quality attribute (CQA) verification to support formulation development.

Physicochemical Profiling & Counter-ion Selection

Chemical Basis for Salt Formation

The TMPD molecule features a pyrimidine ring substituted with a primary amine at position 2, a dimethylamine at position 4, and a methyl group at position 6.

-

Basicity: The most basic site is the ring nitrogen at position 1 (N1), stabilized by resonance from the amino groups. The estimated pKa is 7.2 – 7.6 .

-

Solubility: The free base is poorly soluble in water (< 0.5 mg/mL) but soluble in lower alcohols (ethanol, methanol) and moderately soluble in acetone.

The "pKa Gap" Rule

To ensure a stable salt rather than a co-crystal, the difference between the pKa of the base and the acid (

-

Target Acid pKa:

-

Recommended Counter-ions:

| Acid Candidate | pKa (approx) | Salt Type | Rationale |

| Hydrochloric Acid | -7.0 | Hydrochloride | Standard first-line choice; high crystallinity. |

| Methanesulfonic Acid | -1.9 | Mesylate | Excellent for increasing solubility; often non-hygroscopic. |

| L-Tartaric Acid | 3.0 | Tartrate | Chiral counter-ion; useful for resolving polymorphism issues. |

| Maleic Acid | 1.9 | Maleate | High solubility potential; good thermal stability. |

Protocol: Salt Screening Workflow (Micro-Scale)

Objective: Rapidly identify crystalline salts with improved aqueous solubility compared to the free base.

Reagents

-

TMPD Free Base (Purity >98%)

-

Acids: HCl (4M in dioxane), Methanesulfonic acid (neat), L-Tartaric acid (solid).

-

Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).

Procedure

-

Stock Solution: Dissolve TMPD (500 mg) in Acetone/EtOH (1:1 v/v, 10 mL) to create a 50 mg/mL stock.

-

Dispensing: Aliquot 1 mL (50 mg TMPD) into 4 HPLC vials.

-

Acid Addition:

-

Vial 1 (HCl): Add 1.1 molar equivalents of HCl (in dioxane).

-

Vial 2 (Mesylate): Add 1.05 molar equivalents of Methanesulfonic acid.

-

Vial 3 (Tartrate): Add 1.05 molar equivalents of L-Tartaric acid (predissolved in minimal EtOH).

-

Vial 4 (Control): No acid.

-

-

Crystallization:

-

Cap vials and heat to 50°C for 30 mins.

-

Cool slowly to room temperature (RT) over 2 hours.

-

If no precipitate forms, add Anti-solvent (Heptane or MTBE) dropwise until turbidity persists.

-

Store at 4°C for 24 hours.

-

-

Harvest: Filter solids by centrifugation or vacuum filtration.

Protocol: Gram-Scale Crystallization (Mesylate & HCl)

Rationale: Based on the diaminopyrimidine class behavior, the Mesylate and Hydrochloride salts typically offer the best balance of solubility and crystallinity.

Preparation of TMPD Mesylate

-

Reaction:

-

Stoichiometry: 1:1.05 (Base:Acid)

Step-by-Step Methodology:

-

Dissolution: Charge a 100 mL reactor with 5.0 g TMPD (30.0 mmol) . Add 40 mL Isopropanol (IPA) . Stir at 300 RPM.

-

Heating: Heat the slurry to 60°C until a clear yellow solution is obtained.

-

Acid Addition: Slowly add 2.05 mL Methanesulfonic acid (31.5 mmol) diluted in 5 mL IPA over 10 minutes. Note: Exothermic reaction; maintain temp < 65°C.

-

Nucleation: The solution may turn orange. Cool to 50°C . Seed with 10 mg of authentic mesylate salt (if available from screen) or scratch the glass wall to induce nucleation.

-

Crystallization: Hold at 50°C for 1 hour (Ostwald ripening). Cool to 0–5°C at a rate of 10°C/hour.

-

Isolation: Filter the white crystalline solid using a Buchner funnel.

-

Washing: Wash the cake with 2 x 10 mL cold IPA.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Expected Yield: 85–90%

-

Target Melting Point: >180°C (Decomposition)

-

Preparation of TMPD Hydrochloride

-

Dissolution: Dissolve 5.0 g TMPD in 35 mL Ethanol (absolute) at 55°C.

-

Acid Addition: Add 1.1 eq of HCl (using 1.25 M HCl in Ethanol or 4M HCl in Dioxane). Avoid aqueous HCl to prevent hydrate formation at this stage.

-

Anti-solvent: If precipitation is immediate and amorphous (gummy), reheat to redissolve, then add Ethyl Acetate (20 mL) slowly.

-

Cooling: Cool to ambient temperature, then to 4°C.

-

Isolation: Filter and wash with cold Ethyl Acetate.

Visualization: Experimental Workflows

Figure 1: Salt Screening Decision Logic

Caption: Decision tree for identifying viable salt candidates for TMPD formulation.

Figure 2: Scale-Up Crystallization Process

Caption: Unit operations for the gram-scale synthesis of TMPD salts.

Solid-State Characterization & Validation

To ensure the material is suitable for formulation (E-E-A-T principle: Self-validating systems), the following Critical Quality Attributes (CQAs) must be tested.

| Technique | Parameter | Acceptance Criteria | Purpose |

| XRPD (X-Ray Powder Diffraction) | Crystallinity | Distinct Bragg peaks; no halo. | Confirm true salt formation vs. amorphous dispersion. |

| DSC (Diff. Scanning Calorimetry) | Melting Point | Sharp endotherm (>150°C). | Assess thermal stability and polymorphic purity. |

| HPLC | Chemical Purity | >99.0% Area.[1] | Ensure no degradation during acid treatment. |

| Hygroscopicity (DVS) | Water Uptake | < 2% weight gain at 80% RH. | Critical for tablet/capsule shelf-life. |

| 1H-NMR | Stoichiometry | 1:1 ratio (Base:Acid) shifts. | Confirm salt stoichiometry and protonation site. |

Mechanistic Insight: For 2,4-diaminopyrimidines, protonation typically occurs at the ring nitrogen (N1) rather than the exocyclic amines. This results in a significant downfield shift of the H6 proton in NMR. If the shift is absent, you may have formed a co-crystal or a physical mixture, not a salt.

Pre-formulation Stability Stress Testing

Before formulation, subject the salt to:

-

Solid State Stability: 40°C / 75% RH for 4 weeks (Open dish).

-

Photostability: 1.2 million lux-hours.

-

Solution Stability: 24 hours in pH 1.2, 4.5, and 6.8 buffers.

Note: Aminopyrimidines can be susceptible to oxidative degradation (N-oxide formation) under high stress. Ensure the salt form does not accelerate this pathway.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

FDA Guidance for Industry. (2013). Regulatory Classification of Pharmaceutical Co-Crystals. Link

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Kuyper, L. F., et al. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry, 28(3), 303-311. (Provides structural context for 2,4-diaminopyrimidine pKa and binding). Link

-

Giron, D. (1986). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. (Protocol for DSC validation). Link

Sources

Application Note & Protocol: Accelerated Synthesis of N4,N4,6-trimethylpyrimidine-2,4-diamine via Microwave Irradiation

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines and the Drive for Greener Synthesis

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these molecules. N4,N4,6-trimethylpyrimidine-2,4-diamine is a valuable building block in the synthesis of more complex drug candidates, and its efficient synthesis is of significant interest to the drug discovery and development community.[3][4]

Conventional synthetic methods for preparing such compounds often involve lengthy reaction times, harsh conditions, and the use of large volumes of hazardous solvents, leading to significant environmental waste.[5][6] In line with the principles of green chemistry, there is a growing need for more sustainable and efficient synthetic methodologies.[5][7][8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to meet this demand, offering dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles.[7][8][9] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation, offering a greener alternative to traditional heating methods.

The Principles of Microwave-Assisted Synthesis: A Paradigm Shift in Energy Transfer

Conventional heating relies on conduction and convection, where heat is transferred from an external source through the vessel walls to the reaction mixture.[10] This process is often slow and can lead to uneven heating and the formation of byproducts. In contrast, microwave irradiation directly heats the reactants and solvent by interacting with polar molecules and ions within the reaction mixture.[7][11] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, results in rapid and uniform heating throughout the bulk of the reaction medium.[7][11]

The key advantages of this direct energy transfer include:

-

Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[8][10]

-

Improved Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to higher yields of the desired compound.[5][9]

-

Energy Efficiency: By directly heating the reaction mixture, less energy is wasted on heating the reaction vessel and the surrounding environment.[8]

-

Solvent Reduction: MAOS can often be performed with reduced solvent volumes or even under solvent-free conditions, further enhancing its green credentials.[5][12]

It is crucial to understand that microwave energy (typically at 2.45 GHz) is insufficient to break chemical bonds directly.[10] Instead, its effect is purely kinetic, accelerating reactions by rapidly increasing the internal temperature of the reaction mixture.[10]

Proposed Microwave-Assisted Synthesis of this compound

The following protocol is a proposed method based on established principles of pyrimidine synthesis and microwave chemistry. The reaction involves the condensation of a suitable precursor with a guanidine derivative. For the synthesis of this compound, a plausible approach is the reaction of a β-keto nitrile with guanidine, followed by N-methylation, or more directly, the reaction of a suitable precursor with N,N-dimethylguanidine. A one-pot approach reacting a precursor with N,N,N'-trimethylguanidine is also conceivable. For the purpose of this protocol, we will outline a plausible one-pot synthesis from a readily available starting material.

Reaction Scheme:

A potential synthetic route involves the reaction of 4-(dimethylamino)-3-buten-2-one with guanidine carbonate in the presence of a suitable base and solvent under microwave irradiation.

Caption: Proposed reaction workflow for the microwave-assisted synthesis.

Experimental Protocol

Materials and Equipment:

-

Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

4-(Dimethylamino)-3-buten-2-one

-

Guanidine carbonate

-

Sodium ethoxide solution (21% in ethanol)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Safety Precautions:

-

Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens should never be used for laboratory synthesis due to the risk of explosion and exposure to volatile chemicals. [13]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Conduct the reaction in a well-ventilated fume hood.[13]

-

Be aware of the potential for rapid pressure buildup in sealed microwave vials, especially when using volatile solvents.[6][14] Modern microwave synthesizers have built-in pressure and temperature sensors to mitigate this risk.

-

Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Step-by-Step Procedure:

-

Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(dimethylamino)-3-buten-2-one (1 mmol, 1.0 eq).

-

Addition of Reagents: Add guanidine carbonate (0.5 mmol, 0.5 eq) and absolute ethanol (3 mL).

-

Base Addition: Carefully add sodium ethoxide solution (21% in ethanol, 1.1 mmol, 1.1 eq).

-

Sealing the Vessel: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters as follows:

-

Temperature: 140 °C (ramp time: 2 minutes)

-

Hold Time: 20 minutes

-

Stirring: High

-

Power: Dynamic (the instrument will adjust power to maintain the target temperature)

-

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (this is typically done automatically by the instrument with compressed air).

-

Work-up:

-

Open the vial carefully.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Justification of Experimental Choices

-

Solvent: Ethanol is a good choice for microwave synthesis as it is a polar solvent that absorbs microwave irradiation efficiently.[9] It is also a relatively green solvent.

-

Base: Sodium ethoxide is a strong base that facilitates the condensation reaction.

-

Temperature and Time: The selected temperature of 140 °C is significantly above the boiling point of ethanol, which is achievable in a sealed microwave vial due to pressure buildup. This high temperature dramatically accelerates the reaction rate.[10] The reaction time of 20 minutes is a typical starting point for microwave-assisted reactions and can be optimized as needed.[15]

-

Microwave Synthesizer: The use of a dedicated microwave synthesizer is crucial for safety and reproducibility, as it allows for precise control and monitoring of temperature and pressure.[13]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine ring, the N-methyl protons, and the C6-methyl protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrimidine ring carbons and the methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the target compound (C₇H₁₂N₄, M.W. 152.20 g/mol ). |

| TLC | A single spot with a specific Rf value in the chosen eluent system, indicating the purity of the compound. |

Logical Workflow Diagram

Caption: A logical workflow for the microwave-assisted synthesis and analysis.

Conclusion

This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound. By leveraging the principles of microwave heating, this protocol offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. The detailed methodology, coupled with justifications for experimental choices and safety considerations, provides researchers with a solid foundation for implementing this advanced synthetic technique in their laboratories. The adoption of such green chemistry approaches is paramount in modern drug discovery and development, contributing to a more sustainable future for the pharmaceutical industry.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.

-

Theory of Microwave Heating for Organic Synthesis. CEM Corporation.

-

PART - 1 INTRODUCTION. BS Publications.

-

Safety Considerations for Microwave Synthesis. CEM Corporation.

-

Microwave chemistry. Wikipedia.

-

Green Chemistry: Microwave assisted synthesis. YouTube.

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

-

Compound N

4,N4,6-trimethyl-N2-(2-methylphenyl)pyrimidine-2,4-diamine. ChemDiv. -

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. I.R.I.S.

-

A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ResearchGate.

-

Microwave Assisted Facile Synthesis of some pyrimidine and isoxazole Derivatives and their Antimicrobial Activity. Chemical Science Review and Letters.

-

6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.

-

2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents.

-

Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.

-

Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. PubMed.

-

Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals.

-

RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE.

-

Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

-

(PDF) Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. ResearchGate.

-

Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed.

-

Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. PMC.

-

Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed.

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI.

-

N4,N4,N6-trimethyl-N6-phenylpyrimidine-4,6-diamine | C13H16N4. PubChem.

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.

-

A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

-

2,4,6-Trimethylpyridine. Wikipedia.

-

4306064 Synthesis of 2,4-diamino-6-hydroxymethylpteridine. WIPO Patentscope.

Sources

- 1. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. questjournals.org [questjournals.org]

- 3. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]

- 4. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

- 8. bspublications.net [bspublications.net]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 11. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Safety Considerations for Microwave Synthesis [cem.com]

- 14. ijrpas.com [ijrpas.com]

- 15. mdpi.com [mdpi.com]

thin-layer chromatography (TLC) conditions for N4,N4,6-trimethylpyrimidine-2,4-diamine

The following Technical Application Note is designed for researchers and analytical scientists requiring robust thin-layer chromatography (TLC) protocols for N4,N4,6-trimethylpyrimidine-2,4-diamine (also known as 2-amino-4-dimethylamino-6-methylpyrimidine).

This guide synthesizes physicochemical principles with practical chromatographic strategies to overcome common challenges such as amine tailing and resolution loss.

Introduction & Molecule Analysis

Target Analyte: this compound CAS Registry Number: 19764-26-2 (Analogous/Isomeric reference) Molecular Formula: C₇H₁₂N₄ Molecular Weight: 152.20 g/mol

Physicochemical Context

This molecule features a pyrimidine core substituted with a primary amine at position 2, a dimethylamine at position 4, and a methyl group at position 6.[1][2]

-

Basicity: The molecule is significantly basic due to the guanidine-like character of the 2,4-diamino system. The pKa is estimated between 7.0 and 8.0.

-

Polarity: Moderate to High. The primary amine (-NH₂) acts as a hydrogen bond donor/acceptor, while the tertiary amine (-N(CH₃)₂) is a hydrogen bond acceptor.

-

Chromatographic Challenge: Basic amines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel plates, leading to "streaking" or "tailing" (broad, comets-shaped spots) rather than tight bands.

Materials & Equipment

-

Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

-

Why: The F₂₅₄ fluorescent indicator is essential for detecting the UV-active pyrimidine ring.

-

-

Reference Standards:

-

Reagents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Ammonium Hydroxide (25% NH₄OH), Triethylamine (TEA).[1]

Mobile Phase Optimization Strategies

Due to the basicity of the analyte, a simple binary solvent system is often insufficient.[1] Three distinct systems are recommended based on the specific analytical goal.

System A: General Screening (High Purity Samples)

-

Composition: Dichloromethane : Methanol (90 : 10 v/v)

-

Application: Initial purity check.

-

Observation: If streaking occurs, immediately switch to System B.

System B: Anti-Tailing (Recommended Standard)

-

Composition: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1 v/v/v)

-

Mechanism: The ammonium hydroxide competes with the analyte for the acidic silanol sites on the silica, effectively "deactivating" the plate and allowing the amine to migrate as a compact spot.

-

Preparation Note: Shake the mixture vigorously in a separatory funnel if phase separation occurs (rare at this ratio), or use Triethylamine (TEA) as an alternative modifier (DCM:MeOH:TEA 94:5:1).

System C: Alternative Polarity (For Reaction Monitoring)

-

Composition: Ethyl Acetate : Methanol : Triethylamine (80 : 15 : 5 v/v/v)

-

Application: Separating the polar product from non-polar precursors (like Crimidine).

-

Expected Rf Trends:

-

Precursor (Cl-substituted): High Rf (0.7 – 0.9) due to lower polarity.

-

Target (NH₂-substituted): Mid Rf (0.3 – 0.5) due to H-bonding capability.

-

Summary of Mobile Phases

| System | Composition (v/v) | Purpose | Expected Rf (Target) |

| A | DCM : MeOH (90:10) | Quick Screen | 0.2 – 0.4 (Risk of streaking) |

| B | DCM : MeOH : NH₄OH (90:10:1) | High Resolution | 0.4 – 0.6 (Compact spot) |

| C | EtOAc : MeOH : TEA (80:15:5) | Reaction Monitor | 0.3 – 0.5 |

Visualization & Detection Protocols

The pyrimidine ring provides strong UV absorption, but chemical stains offer specificity for the amine functional groups.[1]

Primary Method: UV Fluorescence Quenching[1]

-

Wavelength: 254 nm (Short-wave UV).

-

Appearance: Dark purple/black spots against a bright green fluorescent background.

-

Limit of Detection: ~0.1 – 0.5 µg.

Secondary Method: Ninhydrin Stain (Specific for Primary Amines)

-

Reagent: 0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

-

Procedure: Dip plate or spray; heat at 110°C for 2-3 minutes.

-

Appearance: The 2-amino group (-NH₂) will react to form a Pink/Red spot.

-

Differentiation: Tertiary amines (like the dimethylamino group at pos 4) do not react with Ninhydrin. This confirms the presence of the primary amine.

Tertiary Method: Dragendorff’s Reagent (General Alkaloids)

-

Target: Detects the tertiary amine and basic nitrogen heterocycles.

-

Appearance: Orange/Red spots on a yellow background. Useful if the UV lamp is unavailable or for confirming total alkaloid content.

Experimental Workflow Diagram

The following diagram outlines the logical flow for analyzing this specific pyrimidine derivative, emphasizing the decision loop for "tailing" correction.

Caption: Decision tree for optimizing TLC separation of basic aminopyrimidines, addressing common streaking issues.

Synthesis Monitoring (Application Context)

When synthesizing this compound from Crimidine (2-chloro-4-dimethylamino-6-methylpyrimidine), TLC is the primary tool for determining reaction completion.

-

Spot 1 (SM): Crimidine (Dissolved in EtOAc).

-

Spot 2 (Co-Spot): SM + Reaction Mixture.

-

Spot 3 (RM): Reaction Mixture (Direct).

-

Development: Use System C (EtOAc:MeOH:TEA).

-

Analysis:

Troubleshooting Guide

-

Problem: "smiling" or curved solvent front.

-

Cause: Uneven saturation of the chamber.

-

Fix: Use filter paper to line the chamber walls and equilibrate for 15 minutes before inserting the plate.

-

-

Problem: Spot fades after heating with Ninhydrin.

-

Fix: Scan or photograph immediately. Pyrimidine colors can be transient.

-

-

Problem: Sample not soluble in Mobile Phase.

-

Fix: Dissolve sample in a stronger solvent (e.g., pure Methanol or DMSO) for spotting, but keep the spot size very small (<2mm) to prevent solvent effects during development.[1]

-

References

-

Chemical Structure & Precursors: PubChem Compound Summary for CID 10813 (Crimidine). National Center for Biotechnology Information (2025). Link

- TLC of Basic Nitrogen Compounds:Thin-Layer Chromatography: A Laboratory Handbook, E. Stahl (Springer-Verlag).

-

Pyrimidine Synthesis Monitoring: BenchChem Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via TLC. (2025). Link

-

Reagent Preparation: Dyeing Reagents for Thin-Layer and Paper Chromatography, Merck KGaA / The Sarpong Group. (2022).[7][8] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. US20210276960A1 - Inhibitors of tissue transglutaminase 2 (tg2) and uses thereof - Google Patents [patents.google.com]

- 3. N2-(4-Aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine | 1395786-40-9 [sigmaaldrich.com]

- 4. N2-(4-Aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine | 1395786-40-9 [sigmaaldrich.com]

- 5. N4,6-Dimethylpyrimidine-2,4-diamine|CAS 500158-32-7 [benchchem.com]

- 6. carismatica.upc.edu [carismatica.upc.edu]

- 7. cirs-group.com [cirs-group.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of N4,N4,6-trimethylpyrimidine-2,4-diamine

Welcome to the technical support center for the purification of N4,N4,6-trimethylpyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of regioisomeric impurities. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target compound.

Introduction: The Challenge of Regioisomeric Purity

This compound is a key building block in various research and development applications. A common synthetic route involves the sequential nucleophilic aromatic substitution of 2,4-dichloro-6-methylpyrimidine with dimethylamine. However, this reaction can lead to the formation of a primary regioisomeric impurity: N2,N2,6-trimethylpyrimidine-2,4-diamine .